N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide
Description
This compound features a hexahydropyrido[4,3-d]pyrimidine core fused with a thioacetamide moiety substituted with benzyl groups. The pyrido-pyrimidine scaffold is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The thioether linkage (-S-) at the 2-position of the pyrimidine ring enhances stability and modulates electronic properties compared to oxygen analogs.
Properties
CAS No. |
866867-33-6 |
|---|---|
Molecular Formula |
C23H24N4O2S |
Molecular Weight |
420.53 |
IUPAC Name |
N-benzyl-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H24N4O2S/c28-21(24-13-17-7-3-1-4-8-17)16-30-23-25-20-11-12-27(15-19(20)22(29)26-23)14-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,28)(H,25,26,29) |
InChI Key |
DBBOXVSEWNJNGM-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide typically involves multiple steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone under acidic or basic conditions.
Thioether Formation:
Biological Activity
N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Molecular Formula: C23H24N4O2S
Molecular Weight: 420.53 g/mol
CAS Number: 866867-33-6
IUPAC Name: N-benzyl-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide
The compound features a pyrido[4,3-d]pyrimidine core with a thioether functional group, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrido[4,3-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and suitable aldehydes or ketones under acidic or basic conditions.
- Thioether Formation: The incorporation of the thioether moiety is crucial for enhancing the compound's biological properties.
Anticonvulsant Activity
Research indicates that derivatives of N-benzyl compounds exhibit potent anticonvulsant properties. A study highlighted that 2-substituted N-benzyl derivatives demonstrated significant anticonvulsant activity with effective doses comparable to established drugs like phenytoin. For instance:
| Compound | ED50 (i.p., mg/kg) | Protective Index |
|---|---|---|
| N-benzyl derivative | 8.3 (for 3-methoxypropionamide) | 6.0 |
| Phenytoin | 6.5 | - |
The study suggests that the placement of heteroatoms in the structure is critical for maximizing anticonvulsant activity .
Anticancer Potential
Emerging studies have explored the anticancer potential of similar compounds within the pyrido[4,3-d]pyrimidine class. For example:
- EGFR Kinase Inhibition: A related compound was shown to inhibit EGFR kinase activity effectively.
- Combination Therapies: The compound's ability to modulate anti-leukemic activity in combination with FDA-approved drugs was also noted .
Case Studies and Research Findings
- Anticonvulsant Studies: In a controlled study involving various derivatives of N-benzyl compounds, specific structural features were correlated with increased efficacy in seizure models .
- Cancer Research: Investigations into the anticancer effects of related compounds revealed promising results in inhibiting tumor growth and enhancing apoptosis in cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
- Target Compound : The hexahydropyrido ring reduces polarity, while the thioether and benzyl groups increase logP (predicted >3.5), favoring CNS penetration.
- Benzothieno Analogs (): Higher molecular weight (~500 g/mol) and sulfur content may reduce solubility but enhance binding to hydrophobic pockets .
- NMR Data () : Key signals include δ 12.50 (NH-3), 10.01 (CH2NHCO), and 2.18 ppm (CH3), consistent with stable hydrogen bonding and rotational restrictions .
Key Research Findings
Bioisosteric Replacements: Pyrido-pyrimidine cores (e.g., ) can mimic quinolinone systems, preserving activity while altering pharmacokinetics .
Sulfur vs. Oxygen Linkages : Thioether derivatives (e.g., Target Compound) exhibit superior stability over oxy analogs, as seen in .
Substituent Effects : Bulky groups (e.g., N-isopropyl in ) may reduce bioavailability but enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
